6-Chloro-chroman-3-ylamine hydrochloride
Overview
Description
6-Chloro-chroman-3-ylamine hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO and a molecular weight of 220.098 g/mol . It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a chlorine atom at the 6th position and an amine group at the 3rd position of the chroman ring. This compound is often used as a building block in pharmaceutical and chemical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-chroman-3-ylamine hydrochloride typically involves the chlorination of chroman derivatives followed by amination. One common method involves the reaction of 6-chlorochroman with ammonia or an amine under controlled conditions to introduce the amine group at the 3rd position. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions can be precisely controlled. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically heated to a specific temperature and maintained for a set period to achieve maximum yield. After the reaction is complete, the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-chroman-3-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-3-one derivatives, while substitution reactions can produce a variety of substituted chroman derivatives.
Scientific Research Applications
6-Chloro-chroman-3-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-chroman-3-ylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds with various biomolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-chroman-3-ylamine hydrochloride
- 6-Bromo-chroman-3-ylamine hydrochloride
- 6-Iodo-chroman-3-ylamine hydrochloride
Uniqueness
6-Chloro-chroman-3-ylamine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties compared to its fluorine, bromine, and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;/h1-3,8H,4-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPPXNAWFXXHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484762 | |
Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54444-99-4 | |
Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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